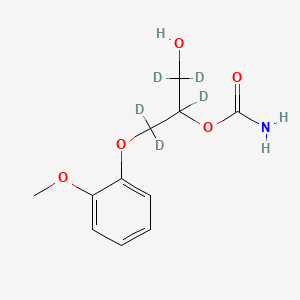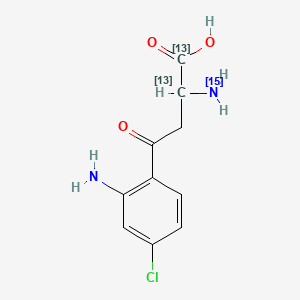
シクロヘキシル-d11-アミン
説明
Cyclohexyl-d11-amine is a deuterated form of cyclohexylamine, where eleven hydrogen atoms are replaced by deuterium. This compound is a colorless liquid with a strong odor and is widely used in the chemical industry as a solvent, intermediate, and reagent. The molecular formula of Cyclohexyl-d11-amine is C6H2D11N, and it has a molecular weight of 110.24 g/mol .
科学的研究の応用
Cyclohexyl-d11-amine is primarily used in kinetic isotope effect studies, which exploit the differences in reaction rates between reactions involving a molecule with hydrogen and its deuterated counterpart. It is also used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . Additionally, it serves as a precursor to sulfenamide-based reagents used as accelerators for vulcanization and as an effective corrosion inhibitor .
作用機序
Target of Action
Cyclohexylamine, the non-deuterated analog of Cyclohexyl-d11-amine, is an organic compound belonging to the aliphatic amine class . It is a weak base and is a useful intermediate in the production of many other organic compounds . The principal target organs in rats are the liver, lungs, kidneys, and brain .
Mode of Action
Cyclohexylamine is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol . The corrosive effect of cyclohexylamine is due to its alkalinity . It has sympathomimetic and cardiovascular effects . In addition, it releases catecholamine and histamine .
Biochemical Pathways
Cyclohexylamine is used as an intermediate in the synthesis of other organic compounds. It is the precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals such as mucolytics, analgesics, and bronchodilators .
Pharmacokinetics
Following oral administration, cyclohexylamine is absorbed rapidly and almost completely in both animals and humans . In humans, the peak concentration in the blood is reached after 1 to 2 hours, and the half-life is between 3 and 5 hours . Both in humans and in the animal species investigated, 90% or more of the administered doses of cyclohexylamine are eliminated via the urine .
Result of Action
The principal target organs in the rat are the liver, lungs, kidneys, brain, spleen, and gastrointestinal tract .
Action Environment
The action of Cyclohexylamine can be influenced by environmental factors. For instance, the compound’s corrosivity can affect the skin and eyes . Its strong, fishy odor can also cause nausea, vomiting, dizziness, and irritation to the eyes and in the upper respiratory tract when inhaled .
生化学分析
Biochemical Properties
Its non-deuterated form, cyclohexylamine, is known to be a weak base, stronger than its aromatic analog, aniline . It is a useful intermediate in the production of many other organic compounds .
Molecular Mechanism
Cyclohexylamine, its non-deuterated form, is produced by the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts .
Temporal Effects in Laboratory Settings
Cyclohexylamine, its non-deuterated form, is known to be a stable compound .
Metabolic Pathways
Cyclohexylamine, its non-deuterated form, is known to be involved in the catabolism of polyamines .
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyl-d11-amine can be synthesized through the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . The reaction is as follows: [ C_6H_5NH_2 + 3H_2 \rightarrow C_6H_{11}NH_2 ] Alternatively, it can be prepared by the alkylation of ammonia using cyclohexanol .
Industrial Production Methods: The industrial production of Cyclohexyl-d11-amine typically involves the same methods as its non-deuterated counterpart, with the addition of deuterium gas in the hydrogenation process to ensure the incorporation of deuterium atoms .
化学反応の分析
Types of Reactions: Cyclohexyl-d11-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized by molecular oxygen over alumina-based catalysts to form cyclohexanone oxime.
Reduction: It can be reduced to form cyclohexane.
Substitution: It reacts with alkyl halides, sulfates, and phosphates to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and alumina-based catalysts.
Reduction: Hydrogen gas and metal catalysts.
Substitution: Alkyl halides, sulfates, and phosphates.
Major Products:
Oxidation: Cyclohexanone oxime.
Reduction: Cyclohexane.
Substitution: N-alkylated cyclohexylamines.
類似化合物との比較
Cyclohexylamine: The non-deuterated form of Cyclohexyl-d11-amine, with similar chemical properties but different isotopic composition.
Dicyclohexylamine: A secondary amine with two cyclohexyl groups, used in similar applications but with different reactivity and physical properties.
Uniqueness: Cyclohexyl-d11-amine is unique due to its deuterium content, which makes it valuable for kinetic isotope effect studies and other research applications that require isotopic labeling. This isotopic substitution can significantly alter the reaction kinetics and provide insights into reaction mechanisms that are not possible with non-deuterated compounds.
特性
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFZNILMFXTMIY-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])N)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401264631 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219805-96-5 | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219805-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexan-1,2,2,3,3,4,4,5,5,6,6-d11-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401264631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Pyrano[4,3-d]oxazole,4-ethoxyhexahydro-1,6-dimethyl-,[3aR-(3aalpha,4bta,6alpha,7abta)]-(9CI)](/img/new.no-structure.jpg)
![[(2-Hydroxymethyl-4-cyano)phenyl]phenylmethanone](/img/structure/B585083.png)








